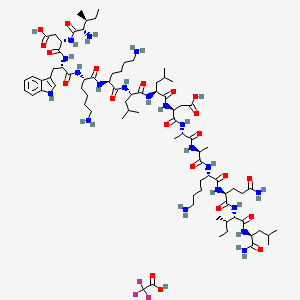

H-Ile-Asp-Trp-Lys-Lys-Leu-Leu-Asp-Ala-Ala-Lys-Gln-Ile-Leu-NH2.TFA

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound H-Isoleucine-Aspartic acid-Tryptophan-Lysine-Lysine-Leucine-Leucine-Aspartic acid-Alanine-Alanine-Lysine-Glutamine-Isoleucine-Leucine-NH2.TFA is a synthetic peptide with a trifluoroacetic acid (TFA) salt. Peptides like this one are often used in various scientific research applications due to their specific sequences and properties.

Mécanisme D'action

Target of Action

Polybia-MP1 Trifluoroacetate, a natural antimicrobial peptide, has been intensively studied due to its therapeutic potential . It exhibits potent antibacterial, antifungal, and anticancer properties . The primary targets of Polybia-MP1 are bacterial and cancer cells .

Mode of Action

Polybia-MP1 interacts with its targets primarily through membrane perturbation . It is an amphipathic tetradecapeptide, which means it has both hydrophilic and hydrophobic regions. This allows it to interact with the lipid bilayer of cell membranes, leading to membrane disruption .

Biochemical Pathways

This disruption could include interference with nutrient uptake, protein synthesis, or DNA replication, leading to cell death .

Pharmacokinetics

Its potent antimicrobial activity against antibiotic-resistant pseudomonas aeruginosa suggests that it has good bioavailability .

Result of Action

Polybia-MP1 has been shown to effectively inhibit the growth of antibiotic-resistant Pseudomonas aeruginosa . . This makes it a promising candidate for therapeutic applications.

Analyse Biochimique

Biochemical Properties

Polybia-MP1 Trifluoroacetate exhibits not only potent antibacterial activity but also antifungal and anticancer properties . It has been shown to interact with bacterial membranes, disrupting their structure and leading to cell death . The peptide is also known for its relatively low hemolytic activity compared to other antimicrobial peptides having a similar origin .

Cellular Effects

Polybia-MP1 Trifluoroacetate has been shown to have a significant impact on various types of cells and cellular processes . It influences cell function by disrupting the integrity of the cell membrane, leading to cell death . This includes an impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The most common mechanism of action of Polybia-MP1 Trifluoroacetate is membrane perturbation . It exerts its effects at the molecular level by binding to the cell membrane, disrupting its structure, and leading to cell death .

Temporal Effects in Laboratory Settings

It has been suggested that the peptide’s antimicrobial activity could be modulated by changes in environmental conditions such as pH .

Dosage Effects in Animal Models

The effects of Polybia-MP1 Trifluoroacetate vary with different dosages in animal models . It has been shown to be safe and effective at certain concentrations, with no mortality observed in Galleria mellonella larvae up to a dose of 40 mg per kg bodyweight .

Metabolic Pathways

It is known that the peptide acts on the lipid phase of the plasma membrane, disrupting its structure and leading to cell death .

Transport and Distribution

It is known that the peptide acts on the lipid phase of the plasma membrane, disrupting its structure and leading to cell death .

Subcellular Localization

It is known that the peptide acts on the lipid phase of the plasma membrane, disrupting its structure and leading to cell death .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of this peptide involves solid-phase peptide synthesis (SPPS), a common method for creating peptides. The process includes:

Coupling: Each amino acid is sequentially added to a growing peptide chain anchored to a solid resin.

Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling reaction.

Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of peptides like this one typically involves automated peptide synthesizers, which streamline the SPPS process. These machines can handle large-scale synthesis, ensuring high purity and yield. The final product is often purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and amino acid analysis.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: Peptides can undergo oxidation, particularly at methionine and cysteine residues.

Reduction: Disulfide bonds in peptides can be reduced to free thiols.

Substitution: Amino acid residues in peptides can be substituted with other amino acids to alter their properties.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, performic acid.

Reducing agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

Substitution reagents: Various amino acid derivatives.

Major Products

Oxidation: Formation of sulfoxides or sulfone derivatives.

Reduction: Formation of free thiol groups.

Substitution: Modified peptides with altered sequences.

Applications De Recherche Scientifique

This peptide has several applications in scientific research:

Chemistry: Used as a model compound to study peptide synthesis and reactions.

Biology: Employed in studies of protein-protein interactions, enzyme-substrate interactions, and cellular uptake.

Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.

Industry: Utilized in the development of peptide-based materials and drug delivery systems.

Comparaison Avec Des Composés Similaires

Similar Compounds

- H-Isoleucine-Aspartic acid-Tryptophan-Lysine-Lysine-Leucine-Leucine-Lysine-Leucine-Leucine-Leucine-COOH

- H-Cysteine-Tyrosine-Glycine-Arginine-Lysine-Lysine-Arginine-Arginine-Glutamine-Arginine-Arginine-Arginine-NH2

- H-Methionine-Valine-Threonine-Valine-Leucine-Phenylalanine-Arginine-Arginine-Leucine-Arginine-Isoleucine-Arginine-Arginine-Alanine-Cysteine-Glycine-Proline-Proline-Arginine-Valine-Arginine-Valine-NH2

Uniqueness

The uniqueness of H-Isoleucine-Aspartic acid-Tryptophan-Lysine-Lysine-Leucine-Leucine-Aspartic acid-Alanine-Alanine-Lysine-Glutamine-Isoleucine-Leucine-NH2.TFA lies in its specific sequence, which imparts unique properties and potential applications. The presence of trifluoroacetic acid (TFA) as a counterion can also influence its solubility and stability.

Propriétés

IUPAC Name |

(3S)-4-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-amino-1-[[(2S,3S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C78H132N20O19.C2HF3O2/c1-13-43(9)63(83)77(116)97-59(38-62(102)103)76(115)95-57(36-47-39-85-49-24-16-15-23-48(47)49)75(114)90-51(26-18-21-31-80)69(108)89-52(27-19-22-32-81)70(109)93-55(34-41(5)6)73(112)94-56(35-42(7)8)74(113)96-58(37-61(100)101)72(111)87-45(11)66(105)86-46(12)67(106)88-50(25-17-20-30-79)68(107)91-53(28-29-60(82)99)71(110)98-64(44(10)14-2)78(117)92-54(65(84)104)33-40(3)4;3-2(4,5)1(6)7/h15-16,23-24,39-46,50-59,63-64,85H,13-14,17-22,25-38,79-81,83H2,1-12H3,(H2,82,99)(H2,84,104)(H,86,105)(H,87,111)(H,88,106)(H,89,108)(H,90,114)(H,91,107)(H,92,117)(H,93,109)(H,94,112)(H,95,115)(H,96,113)(H,97,116)(H,98,110)(H,100,101)(H,102,103);(H,6,7)/t43-,44-,45-,46-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,63-,64-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVLZKCHCKFKPQT-FLKJMJLMSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)N)N.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(C)C)C(=O)N)N.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C80H133F3N20O21 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1768.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.